N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide
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Overview
Description
Benzimidazole derivatives are a significant class of compounds with a wide range of biological and clinical applications . They are efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents, and generally considered to be air stable .
Synthesis Analysis
The usual synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been described in literature . The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives have been found to modulate the polymerization of tubulin, as evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . It is a base and can also be deprotonated with stronger bases .Scientific Research Applications
Cancer Treatment
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide shows promise in the treatment of cancer. A study highlights its use as a poly(ADP-ribose) polymerase (PARP) inhibitor, with potent efficacy against both PARP-1 and PARP-2 enzymes and good in vivo efficacy in cancer models (Penning et al., 2009).
Antimicrobial and Antioxidant Activities
This compound has been found to exhibit significant antimicrobial and antioxidant activities. A study demonstrated that specific derivatives showed promising activity against various microorganisms, along with notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound are used to create binary and ternary cocrystals. These cocrystals have potential applications in materials science due to their ability to form stable hydrogen bonds (Aakeröy et al., 2005).
Polymerization Processes
This compound plays a role in polymerization processes, particularly in the creation of polyethylene. Studies have shown its effectiveness in ethylene polymerization, contributing to the development of new materials (Sun et al., 2010).
Neuroprotection in Stroke Models
Derivatives of this compound have been evaluated for their neuroprotective effects, particularly in stroke models. These studies suggest potential therapeutic applications in treating stroke and other neurodegenerative disorders (Kohara et al., 2008).
Anticancer Drug Development
In the context of anticancer drug development, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines. This highlights its potential in the development of new anticancer drugs (Rasal et al., 2020).
DNA Binding Applications
The compound and its derivatives have been utilized in the synthesis of DNA-binding ligands. These ligands show affinity and specificity for DNA, similar to naturally occurring DNA-binding proteins, which can have implications in gene therapy and molecular biology (Wurtz et al., 2001).
Antipsychotic Potential
Some derivatives have been studied for their potential as antipsychotic agents. This research indicates the possibility of using these compounds in treating psychiatric disorders (Norman et al., 1996).
Safety And Hazards
Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Therefore, the future directions for research on benzimidazole derivatives are promising, with potential for new drug development and therapeutic applications .
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,12-13,16H,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLMRSDGFVHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3C=CC(=CC3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide |
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